3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde
Overview
Description
“3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 588681-48-5 . It has a molecular weight of 256.3 and its IUPAC name is 3-methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde” is 1S/C16H16O3/c1-12-6-3-4-7-14(12)11-19-16-13(10-17)8-5-9-15(16)18-2/h3-10H,11H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde” has a molecular weight of 256.3 . It is a solid at room temperature .Scientific Research Applications
Use in Organic Chemistry
“3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C16 H16 O3 . It is used in organic chemistry as a building block for the synthesis of more complex molecules .
Use in Antioxidant and Antibacterial Activities
This compound has been used in the synthesis of novel benzamide compounds, which have shown antioxidant and antibacterial activities . The benzamides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The antioxidant activity of these compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria .
Safety And Hazards
The safety data sheet (SDS) for “3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde” advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . All sources of ignition should be removed .
properties
IUPAC Name |
3-methoxy-2-[(2-methylphenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-6-3-4-7-14(12)11-19-16-13(10-17)8-5-9-15(16)18-2/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFDYRVHUUOBKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=CC=C2OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388047 | |
Record name | 3-methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde | |
CAS RN |
588681-48-5 | |
Record name | 3-methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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